2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid derivatives with amines or isocyanates. For 2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one, a possible synthetic route could involve:
Starting Materials: 3,4,5-trimethoxyaniline and 2-mercapto-4(3H)-quinazolinone.
Reaction Conditions: The reaction might be carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Disulfide derivatives.
Substitution: Substituted quinazoline derivatives.
Reduction: Dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinazoline derivatives can act as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes like tyrosine kinases.
Antimicrobial Activity: Studied for their antibacterial and antifungal properties.
Medicine
Anticancer Agents: Some derivatives are explored for their anticancer activities.
Anti-inflammatory Agents: Potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of quinazoline derivatives often involves the inhibition of specific enzymes or receptors. For example, they might inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-mercapto-4(3H)-quinazolinone: Lacks the trimethoxyphenyl group.
3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one: Lacks the mercapto group.
Uniqueness
2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one is unique due to the presence of both the mercapto group and the trimethoxyphenyl group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-13-8-10(9-14(22-2)15(13)23-3)19-16(20)11-6-4-5-7-12(11)18-17(19)24/h4-9H,1-3H3,(H,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPPCSJXYSICNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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